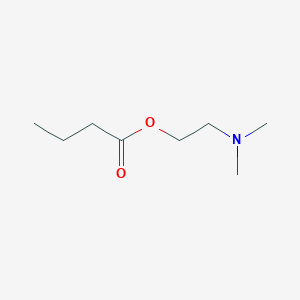
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘6,6’-Dichloro-4,4'-dinitro-O,O'-biphenol’, commonly known as Dinoseb, is a synthetic herbicide that was widely used in the agricultural industry. It was first introduced in the 1940s as a selective herbicide for controlling broadleaf weeds in crops such as corn, wheat, and soybeans. However, due to its toxic nature, Dinoseb has been banned in many countries since the 1980s.
Mechanism of Action
The mechanism of action of Dinoseb involves the inhibition of mitochondrial respiration by binding to the electron transport chain. This leads to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. The disruption of mitochondrial function can also lead to the activation of apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects:
Dinoseb exposure has been shown to cause a wide range of biochemical and physiological effects. These include oxidative stress, hormonal imbalances, reproductive toxicity, developmental abnormalities, and neurotoxicity. Dinoseb has also been shown to cause liver and kidney damage, as well as immune system dysfunction.
Advantages and Limitations for Lab Experiments
Dinoseb has been used extensively in laboratory experiments to study its toxicological effects on various organisms. Its potent inhibitory effects on mitochondrial respiration make it a useful tool for studying oxidative stress and cell death pathways. However, due to its toxic nature, Dinoseb must be handled with care and appropriate safety precautions must be taken.
Future Directions
There are several areas of future research that can be pursued in the study of Dinoseb. These include the development of new methods for the synthesis of Dinoseb and its derivatives, the identification of new targets for Dinoseb toxicity, and the development of new therapies for Dinoseb poisoning. Additionally, further studies are needed to better understand the long-term effects of Dinoseb exposure on human and animal health.
Synthesis Methods
Dinoseb can be synthesized by the nitration of 2,2’-dichlorobiphenyl followed by the reduction of the resulting 6,6’-dinitro-2,2’-dichlorobiphenyl with zinc dust and hydrochloric acid. The synthesis of Dinoseb is a multi-step process and requires specialized equipment and expertise.
Scientific Research Applications
Dinoseb has been extensively studied for its toxicological effects on humans and animals. It has been found to be a potent inhibitor of mitochondrial respiration, which can lead to oxidative stress and cell death. Dinoseb has also been shown to disrupt the endocrine system, causing hormonal imbalances and reproductive toxicity. Additionally, Dinoseb exposure has been linked to developmental abnormalities and neurotoxicity.
properties
CAS RN |
15595-24-1 |
|---|---|
Product Name |
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol |
Molecular Formula |
C12H6Cl2N2O6 |
Molecular Weight |
345.09 g/mol |
IUPAC Name |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
InChI Key |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Other CAS RN |
15595-24-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)










